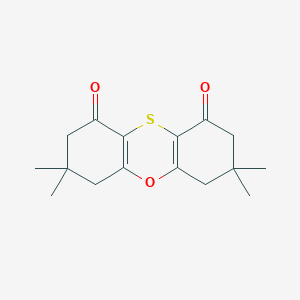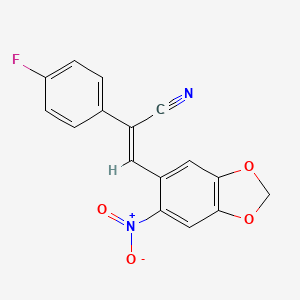
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione
説明
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione, also known as PTI, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of various signaling pathways. For example, this compound has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. This compound has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione. One direction is to further investigate the mechanism of action of this compound, particularly its effects on signaling pathways involved in inflammation, oxidative stress, and cancer. Another direction is to explore the potential therapeutic applications of this compound in various diseases, such as inflammatory disorders, neurodegenerative diseases, and cancer. Additionally, the development of this compound derivatives with improved bioavailability and specificity could lead to the discovery of new drugs with therapeutic potential.
科学的研究の応用
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
3,3,7,7-tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3S/c1-15(2)5-9(17)13-11(7-15)19-12-8-16(3,4)6-10(18)14(12)20-13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGISVWMERQCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC3=C(O2)CC(CC3=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B3508600.png)
![N~2~-ethyl-N~1~-[3-(methylthio)phenyl]-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B3508607.png)


![N-{4-[(cyclopentylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B3508642.png)
![2-amino-4-mercapto-9-methyl-3,9-diazaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B3508645.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3508647.png)
![N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B3508651.png)
![2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3508658.png)
![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3508664.png)
![3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3508665.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B3508684.png)
![5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3508693.png)
![3-[(2-methoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3508696.png)